3,4-Diphenoxycyclobut-3-ene-1,2-dione

Beschreibung

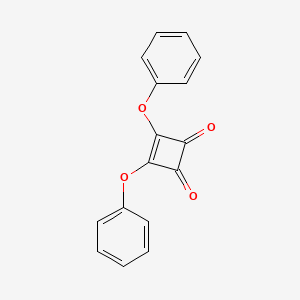

3,4-Diphenoxycyclobut-3-ene-1,2-dione is a cyclobutene dione derivative characterized by two phenoxy substituents at the 3- and 4-positions of the cyclobutene ring. These compounds share a common cyclobutene dione core, which is highly electron-deficient, enabling diverse reactivity in nucleophilic substitution and addition-elimination reactions .

Eigenschaften

CAS-Nummer |

61699-83-0 |

|---|---|

Molekularformel |

C16H10O4 |

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

3,4-diphenoxycyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C16H10O4/c17-13-14(18)16(20-12-9-5-2-6-10-12)15(13)19-11-7-3-1-4-8-11/h1-10H |

InChI-Schlüssel |

LNYGHSZESYCWAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)C2=O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenoxycyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with phenol under specific conditions. One common method includes the esterification of squaric acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base like sodium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of diols.

Substitution: Formation of substituted cyclobutene derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Diphenoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-Diphenoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenoxy groups and carbonyl functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

3,4-Dialkoxycyclobut-3-ene-1,2-diones

These derivatives feature alkoxy groups (e.g., ethoxy, isopropoxy, tert-butoxy) and serve as precursors in organic synthesis. Key examples include:

Key Observations :

- Reactivity: Alkoxy derivatives undergo nucleophilic substitution with amines to form squaramides under mild conditions (ethanol, room temperature) . Larger alkoxy groups (e.g., tert-butoxy) may hinder reactivity due to steric effects.

- Physical Properties : Melting points increase with bulkier substituents (e.g., isopropoxy vs. ethoxy) .

Squaramides (3,4-Diaminocyclobut-3-ene-1,2-diones)

Squaramides, such as 3,4-diamino-3-cyclobutene-1,2-dione, exhibit biological activity and are explored as anti-cancer and anti-parasitic agents .

Key Observations :

- Synthesis : Symmetrical disquaramides form via controlled stoichiometric reactions between dialkoxy precursors and amines .

- Bioactivity : Squaramides show promise in targeting CXCR2 receptors for anti-cancer therapy .

Comparative Analysis

Electronic and Steric Effects

- Phenoxy vs. This may enhance reactivity in aryl substitution reactions .

- Steric Hindrance: Phenoxy groups are bulkier than ethoxy or isopropoxy substituents, which could slow reaction kinetics in nucleophilic additions .

Thermal and Solubility Properties

- Melting Points: Alkoxy derivatives like 3,4-diisopropoxycyclobut-3-ene-1,2-dione melt at 43–45°C , while squaramides (e.g., 3,4-diamino derivatives) are typically solids with higher thermal stability due to hydrogen bonding .

- Solubility: Phenoxy-substituted compounds are expected to have lower solubility in polar solvents (e.g., ethanol) compared to alkoxy derivatives due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.